![molecular formula C15H26NO5P B15077110 Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate CAS No. 16834-57-4](/img/structure/B15077110.png)
Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate is a chemical compound with the molecular formula C15H26NO5P and a molecular weight of 331.352 g/mol . This compound is known for its unique structure, which includes a phosphonate group attached to a benzyl ring substituted with bis(2-hydroxyethyl)amino groups. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate typically involves the reaction of diethyl phosphite with 4-(bis(2-hydroxyethyl)amino)benzyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient mixing and heating systems to ensure uniform reaction conditions. The purification of the product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted benzyl phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The bis(2-hydroxyethyl)amino groups can form hydrogen bonds with target molecules, while the phosphonate group can participate in coordination chemistry, affecting the overall molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar applications.
Bis(2-hydroxyethyl)aminomethylphosphonic acid: A related compound with similar functional groups.
Benzylphosphonic acid: Another phosphonate derivative with a benzyl group.
Uniqueness
Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate is unique due to its combination of a benzyl ring with bis(2-hydroxyethyl)amino groups and a phosphonate group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
16834-57-4 |
|---|---|
Molekularformel |
C15H26NO5P |
Molekulargewicht |
331.34 g/mol |
IUPAC-Name |
2-[4-(diethoxyphosphorylmethyl)-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C15H26NO5P/c1-3-20-22(19,21-4-2)13-14-5-7-15(8-6-14)16(9-11-17)10-12-18/h5-8,17-18H,3-4,9-13H2,1-2H3 |
InChI-Schlüssel |
QRJPJVKJJQOLOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC=C(C=C1)N(CCO)CCO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


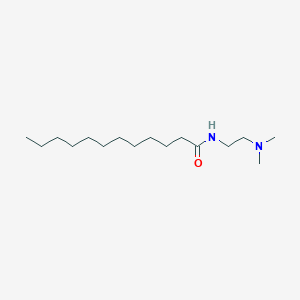
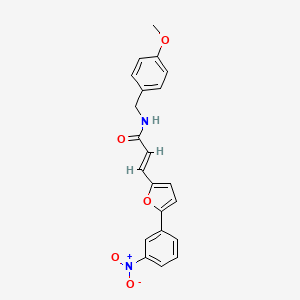
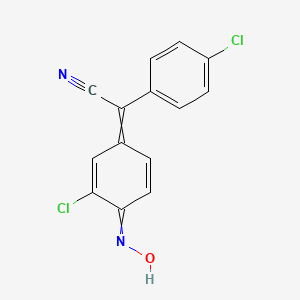
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
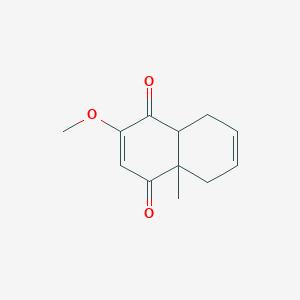
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)



![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)

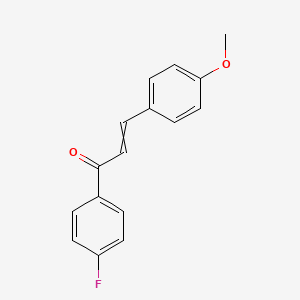
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15077099.png)
